N6-Benzoyl-2''-deoxyadenosine Hydrate

Description

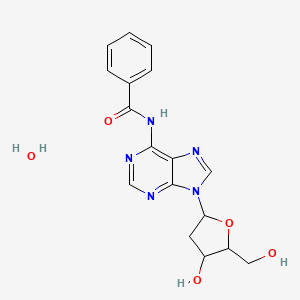

N6-Benzoyl-2'-deoxyadenosine hydrate (B1144303) is a derivative of 2'-deoxyadenosine (B1664071), one of the four fundamental building blocks of DNA. It belongs to the class of compounds known as purine (B94841) nucleoside analogs. cancer.gov These analogs are synthetic compounds that mimic the structure of natural nucleosides and are instrumental in both molecular biology and medicinal chemistry. numberanalytics.com In molecular biology, N6-benzoyl-2'-deoxyadenosine is primarily utilized as a protected building block in the chemical synthesis of oligonucleotides, which are short strands of DNA or RNA. caymanchem.comcaymanchem.com These synthetic nucleic acids are essential for a vast array of research techniques, including the polymerase chain reaction (PCR), DNA sequencing, and gene synthesis.

In the realm of medicinal chemistry, purine nucleoside derivatives are a cornerstone of drug discovery and development. nih.gov Many have been developed as potent antiviral and anticancer agents. researchgate.netnih.gov These analogs function by interfering with the synthesis of nucleic acids in rapidly replicating cancer cells or viruses. numberanalytics.com While N6-Benzoyl-2'-deoxyadenosine itself is a research tool rather than a therapeutic agent, its role in synthesizing custom oligonucleotides is crucial for developing nucleic acid-based drugs, such as antisense therapies and siRNA. chemimpex.com Its structure, featuring a benzoyl group attached to the adenine (B156593) base, is specifically designed to facilitate the controlled, step-wise assembly of DNA strands in a laboratory setting. cymitquimica.com

Table 1: Chemical Properties of N6-Benzoyl-2'-deoxyadenosine

| Property | Value |

|---|---|

| CAS Number | 4546-72-9 |

| Molecular Formula | C₁₇H₁₇N₅O₄ |

| Molecular Weight | 355.35 g/mol |

| Appearance | White Powder / Crystalline Solid |

| Solubility | Slightly soluble in water; Soluble in Methanol (20 mg/ml), DMSO (15 mg/ml), and DMF (30 mg/ml). caymanchem.comfishersci.comchemdad.com |

| IUPAC Name | N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

The field of nucleoside analog research has a rich history dating back to the mid-20th century. numberanalytics.com The discovery that modifications to the natural nucleoside structure could lead to compounds with significant biological activity opened a new frontier in medicine. nih.gov The first major breakthrough came in the 1960s with the introduction of idoxuridine, the first antiviral nucleoside analog, used to treat herpes simplex virus infections. numberanalytics.com

Throughout the 1970s and 1980s, researchers explored numerous modifications to both the sugar and base components of nucleosides. nih.gov This era saw the development of "chain terminators," a class of nucleoside analogs that, once incorporated into a growing DNA strand, prevent further elongation. This mechanism proved highly effective and led to the creation of landmark antiviral drugs like zidovudine (B1683550) (AZT) for HIV. nih.gov The success of these early analogs spurred further investigation, establishing nucleoside modification as a major strategy in the search for new drugs. nih.govresearchgate.net Today, nucleoside analogs are a critical class of therapeutics for a wide range of viral infections—including HIV, hepatitis B and C, and herpes—as well as for various cancers. numberanalytics.comresearchgate.net This historical success underscores the fundamental importance of synthetic nucleoside chemistry, the field to which N6-Benzoyl-2'-deoxyadenosine hydrate is a key contributor.

The precise chemical synthesis of oligonucleotides requires a strategy of selective protection and deprotection of reactive functional groups on the nucleoside building blocks. nih.gov The primary amino group on the adenine base of 2'-deoxyadenosine is nucleophilic and can cause unwanted side reactions during the phosphoramidite (B1245037) chemistry used in automated DNA synthesis. google.com

To prevent these side reactions, the amino group is protected with a benzoyl (Bz) group. This process, known as benzoylation, involves reacting 2'-deoxyadenosine with benzoyl chloride, which attaches the benzoyl moiety to the N6 position of the adenine ring. google.com The benzoyl group is chemically stable under the conditions required for oligonucleotide chain elongation but can be readily removed under mild basic conditions, typically using aqueous ammonia (B1221849), after the synthesis is complete. This allows for the restoration of the natural adenosine (B11128) structure within the final DNA or RNA product. The use of the benzoyl protecting group is therefore a critical and elegant solution that enables the high-fidelity, automated synthesis of custom DNA sequences for countless research applications. caymanchem.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMYMWRRSSDKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Pathways for N6 Benzoyl 2 Deoxyadenosine Hydrate

Strategies for the Chemical Synthesis of N6-Benzoyl-2'-deoxyadenosine Hydrate (B1144303) as a Building Block

The primary role of N6-Benzoyl-2'-deoxyadenosine is as a protected monomer unit for the assembly of DNA chains. nih.govnih.gov Its synthesis is a foundational step for its application in oligonucleotide synthesis. The general strategy involves the selective acylation of the N6-amino group of 2'-deoxyadenosine (B1664071).

A common laboratory-scale synthesis starts with 2'-deoxyadenosine. The hydroxyl groups at the 3' and 5' positions of the deoxyribose sugar are often temporarily protected, for instance, as silyl (B83357) ethers, to ensure that acylation occurs specifically at the desired N6 position of the adenine (B156593) base. Following this, benzoyl chloride or another benzoylating agent is introduced to react with the exocyclic amino group. The final step involves the removal of the temporary hydroxyl-protecting groups to yield N6-Benzoyl-2'-deoxyadenosine. The hydrate form is often obtained upon purification and crystallization from aqueous solutions.

This protected nucleoside is then typically converted into a phosphoramidite (B1245037) derivative, such as 5'-O-DMT-N6-Benzoyl-2'-deoxyadenosine 3'-CE phosphoramidite, which is the reactive monomer used in automated DNA synthesizers. thermofisher.com The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, while the phosphoramidite moiety at the 3'-position enables the formation of the phosphodiester backbone.

Amino Protecting Group Chemistry in Oligonucleotide Synthesis Employing N6-Benzoyl-2'-deoxyadenosine

In the solid-phase synthesis of oligonucleotides using the phosphoramidite method, protecting the exocyclic amino groups of adenine, guanine, and cytosine is essential. nih.govacs.org These groups are nucleophilic and, if left unprotected, would react with the activated phosphoramidite monomers, leading to undesired branching of the growing oligonucleotide chain. escholarship.org

The benzoyl group (Bz) is a widely used and "standard" protecting group for the N6-amino function of deoxyadenosine (B7792050). researchgate.net Its key characteristics include:

Stability: It is stable to the acidic conditions required to remove the 5'-DMT group at the beginning of each coupling cycle. mcgill.ca However, prolonged or repeated exposure to acid can lead to depurination, the cleavage of the glycosidic bond between the adenine base and the deoxyribose sugar. mcgill.ca The N6-benzoyl group destabilizes this bond compared to the unprotected deoxyadenosine. mcgill.ca

Inertness during Coupling: It does not react with the phosphoramidite monomer during the chain elongation step.

Removal: It is efficiently removed under basic conditions at the end of the synthesis, typically using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. beilstein-journals.org This final deprotection step also cleaves the oligonucleotide from the solid support and removes other protecting groups (e.g., from the phosphate (B84403) backbone and other bases). beilstein-journals.org

While effective, the conditions required for benzoyl group removal can be harsh. This has led to the development of alternative, more labile protecting groups like the phenoxyacetyl (Pac) group, which can be removed under milder conditions. beilstein-journals.org However, the benzoyl group remains a cost-effective and commonly employed standard for routine DNA synthesis.

Regioselective Synthesis and Enzymatic Approaches in Nucleoside Derivatization

Modifying nucleosides at specific positions (regioselectivity) is a key challenge in medicinal chemistry for creating new therapeutic agents. Traditional chemical methods often require complex multi-step protection and deprotection strategies to modify the sugar moiety's hydroxyl groups. acs.org

Enzymatic synthesis offers a powerful alternative, providing high regioselectivity and stereospecificity under mild reaction conditions. nih.gov Lipases and proteases are commonly used for the regioselective acylation and deacylation of nucleoside sugar hydroxyls. acs.org For instance, enzymes can selectively acylate the primary 5'-hydroxyl group, leaving the secondary 3'-hydroxyl untouched, or vice versa. nih.govacs.org This avoids the need for extensive protecting group manipulations.

While direct enzymatic benzoylation of the N6-amino group is less common than chemical methods, enzymes play a significant role in creating derivatives of N6-Benzoyl-2'-deoxyadenosine. For example, after its incorporation into an oligonucleotide, enzymatic methods can be used for further modifications. Moreover, enzymatic phosphorylation using nucleoside kinases is a key step in converting nucleosides into their biologically active triphosphate forms. Biocatalytic cascade reactions are being developed to produce natural and modified nucleotide triphosphates efficiently in one-pot syntheses.

Table 1: Comparison of Chemical vs. Enzymatic Synthesis in Nucleoside Derivatization

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Regioselectivity | Often low; requires protection/deprotection steps | High; enzymes target specific positions |

| Stereospecificity | Can be difficult to control | High; enzymes are chiral catalysts |

| Reaction Conditions | Often harsh (extreme pH, temperature) | Mild (physiological pH, temperature) |

| Byproducts | Can be significant, requiring extensive purification | Often minimal |

| Scalability | Well-established for large scale | Can be a challenge, enzyme stability is a factor |

Creation of Novel Nucleoside Analogs from N6-Benzoyl-2'-deoxyadenosine Hydrate

N6-Benzoyl-2'-deoxyadenosine serves as a versatile starting material for creating more complex nucleoside analogs and modified oligonucleotides. nih.govthermofisher.com

The direct conversion of an adenosine (B11128) derivative like N6-Benzoyl-2'-deoxyadenosine into a cytidine (B196190) derivative such as 2',5'-dideoxycytidine (B11828585) is not a chemically straightforward or common synthetic route. Such a transformation would require extensive and complex manipulation of the purine (B94841) ring system to convert it into a pyrimidine (B1678525), which is generally inefficient.

The synthesis of dideoxycytidine (ddC) and its analogs typically starts from deoxycytidine or other pyrimidine precursors. nih.gov These syntheses involve modifications to the sugar moiety, specifically the removal of hydroxyl groups to create the "dideoxy" structure, which acts as a chain terminator in DNA synthesis.

N6-Benzoyl-2'-deoxyadenosine is a deoxyribonucleoside, meaning its sugar is 2'-deoxyribose, the characteristic sugar of DNA. RNA, in contrast, contains ribose. Therefore, this building block is directly incorporated into DNA backbones.

However, the creation of chimeric (DNA/RNA) or modified oligonucleotides is a common strategy in therapeutics and synthetic biology. In this context, N6-Benzoyl-2'-deoxyadenosine can be incorporated into a sequence that also contains RNA monomers or other modified nucleotides. The synthesis of such molecules still relies on solid-phase phosphoramidite chemistry, where monomers for DNA, RNA (with appropriate 2'-hydroxyl protection), and other analogs are added sequentially. Backbone modifications, such as replacing the standard phosphodiester linkage with a phosphorothioate (B77711) linkage to increase nuclease resistance, are also widely employed and are compatible with the use of N6-benzoyl-protected monomers.

A known side reaction during automated solid-phase oligonucleotide synthesis can lead to the formation of N-branched oligomers. escholarship.org This issue can arise from the incomplete protection of the exocyclic amino groups on the nucleobases or the premature loss of a protecting group during synthesis.

If the N6-benzoyl group on a deoxyadenosine residue (either on the solid support or within the growing chain) is inadvertently removed, the newly exposed N6-amino group becomes a nucleophile. This free amino group can then react with the next activated phosphoramidite monomer being added. escholarship.org The result is that instead of the new monomer adding to the 5'-hydroxyl of the main chain, it adds to the N6-amino group, initiating the growth of a second oligonucleotide chain from that point. This creates a branched structure where two identical chains are linked to the same nucleoside, resulting in a high-molecular-weight impurity that can be difficult to separate from the desired full-length product. escholarship.org The stability of the N-acyl protecting group is therefore critical for minimizing the formation of these branched byproducts. escholarship.org

Development of Reversible Linkers for Modified Oligonucleotides

The synthesis of functional oligonucleotides for therapeutic and diagnostic applications often requires the attachment of specific molecules, such as fluorophores, affinity tags, or therapeutic agents. aist.go.jp N6-Benzoyl-2'-deoxyadenosine Hydrate serves as a crucial, protected building block for the incorporation of deoxyadenosine into the oligonucleotide sequence during automated solid-phase synthesis. caymanchem.com While the N6-benzoyl group itself is a temporary protecting group removed after synthesis, the oligonucleotides constructed using this and other protected nucleosides can be further modified with reversible linkers. nih.gov These linkers, also known as cleavable linkers, are specialized chemical moieties that allow for the covalent attachment of a molecule of interest to the oligonucleotide, with the ability to sever this connection under specific, controlled conditions. glenresearch.com

The development of these linkers is not a direct derivatization of N6-Benzoyl-2'-deoxyadenosine but rather a parallel field of chemical innovation focused on creating versatile tools for oligonucleotide conjugation. nih.gov These linkers are typically introduced into the oligonucleotide chain either during synthesis, using a specific phosphoramidite carrying the linker, or through post-synthetic modification of a reactive group previously incorporated into the sequence. nih.govbiosyn.com The ability to release a conjugated payload is critical for many applications, such as the intracellular release of a drug from an oligonucleotide carrier. creative-biogene.com

Research has led to the development of several classes of reversible linkers, categorized by their unique cleavage stimuli.

Key Categories of Reversible Linkers for Oligonucleotide Modification

| Linker Type | Cleavage Mechanism | Typical Reagents/Conditions | Applications |

| Photocleavable (PC) Linkers | Light-induced bond cleavage, often utilizing o-nitrobenzyl or coumarin (B35378) chemistry. nih.gov | Near-UV light (e.g., 300–366 nm). glenresearch.com | Spatially and temporally controlled release of caged compounds, light-activated gene editing, and triggered delivery. nih.govcreative-biogene.com |

| Disulfide Linkers | Reduction of a disulfide (-S-S-) bond to two thiol (-SH) groups. glenresearch.com | Reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). glenresearch.com | Intracellular drug delivery (exploiting high intracellular glutathione (B108866) concentrations), reversible cross-linking of DNA strands. creative-biogene.comnih.gov |

| pH-Sensitive Linkers | Hydrolysis of acid-labile bonds, such as hydrazones or acetals. creative-biogene.com | Acidic environments (pH 4.5–6.0), typical of endosomes and lysosomes. creative-biogene.com | Enhanced intracellular delivery and targeted release of therapeutics within specific cellular compartments. nih.govcreative-biogene.com |

| Enzyme-Cleavable Linkers | Recognition and cleavage by specific enzymes. nih.gov | Specific enzymes (e.g., β-glucuronidases, cathepsins, ribonucleases). creative-biogene.comnih.gov | Prodrug activation, tumor-targeted therapy, and controlled release in response to disease-specific enzymatic activity. creative-biogene.comnih.gov |

Photocleavable Linkers

Photocleavable (PC) linkers are particularly advantageous as they offer high spatial and temporal control over the release of a conjugated molecule, requiring only light as an external trigger. glenresearch.comnih.gov A common strategy involves incorporating a phosphoramidite containing a 2-(nitrophenyl)ethyl group. glenresearch.com Upon irradiation with near-UV light (300-350 nm), this linker cleaves, yielding oligonucleotide fragments with 3'- and 5'-phosphate ends. glenresearch.com This mechanism has been applied in the development of light-activated antisense oligonucleotides and for the controlled assembly and disassembly of DNA nanostructures. glenresearch.comnih.gov

Disulfide Linkers

Disulfide linkers are widely used to create conjugates that can release their payload within the reducing environment of the cell. creative-biogene.com The disulfide bond is stable in the extracellular environment but is readily cleaved by intracellular reducing agents, most notably glutathione. creative-biogene.com This strategy is highly effective for delivering therapeutic agents inside target cells. Furthermore, disulfide bonds can be used to create reversible interstrand cross-links within or between oligonucleotides, which can be used to stabilize specific DNA structures like triple helices for research or therapeutic purposes. nih.gov

pH-Sensitive Linkers

These linkers are designed to be stable at physiological pH (around 7.4) but hydrolyze rapidly in the acidic conditions found in endosomes (pH 5-6) and lysosomes (pH 4.8). creative-biogene.com This property is crucial for oligonucleotide therapeutics that enter the cell via endocytosis, as it allows the therapeutic payload to be released from its delivery vehicle and reach its site of action within the cell. nih.gov

Enzyme-Cleavable Linkers

For highly targeted therapeutic approaches, enzyme-cleavable linkers provide an excellent solution. nih.gov These linkers are designed to be substrates for enzymes that are overexpressed in specific tissues or disease states, such as tumors. For example, dipeptide linkers like Valine-Alanine have been incorporated into oligonucleotides, which are then selectively cleaved by cathepsin B, an enzyme often found in the tumor microenvironment. nih.gov This ensures that the therapeutic agent is released preferentially at the site of disease, minimizing off-target effects. nih.gov

Biochemical and Molecular Biological Research Applications of N6 Benzoyl 2 Deoxyadenosine Hydrate

Utility in Nucleic Acid Chemistry Research

N6-Benzoyl-2''-deoxyadenosine Hydrate (B1144303) is a cornerstone in the chemical synthesis of oligonucleotides, which are short, single-stranded DNA or RNA molecules. In this context, the benzoyl group serves as a crucial protecting group for the N6 amino group of the adenine (B156593) base. mdpi.comnih.gov This protection is essential during the automated solid-phase synthesis of DNA strands to prevent unwanted side reactions. nih.gov

The most common method for oligonucleotide synthesis is the phosphoramidite (B1245037) method. In this process, protected nucleoside phosphoramidites are sequentially added to a growing oligonucleotide chain. nih.gov N6-Benzoyl-2''-deoxyadenosine is converted into a phosphoramidite building block, which can then be used in an automated DNA synthesizer. labshake.com The benzoyl group is stable to the conditions required for the coupling of the phosphoramidites but can be readily removed under basic conditions, such as treatment with ammonia (B1221849), after the synthesis is complete to yield the final, unmodified oligonucleotide. nih.gov

The use of N6-Benzoyl-2''-deoxyadenosine and other protected nucleosides has enabled the routine synthesis of custom DNA sequences for a vast array of research applications, including:

Primers for PCR and DNA sequencing: These short DNA strands are essential for amplifying specific DNA regions and for determining the sequence of nucleotides in a DNA molecule.

Probes for hybridization: Labeled oligonucleotides are used to detect specific DNA or RNA sequences in a sample.

Antisense oligonucleotides and siRNAs: These molecules are designed to bind to specific messenger RNA (mRNA) molecules and inhibit the synthesis of disease-causing proteins.

| Application in Nucleic Acid Chemistry | Role of N6-Benzoyl-2''-deoxyadenosine Hydrate |

| Oligonucleotide Synthesis | Serves as a protected building block (phosphoramidite) to prevent side reactions. |

| PCR and DNA Sequencing | Enables the synthesis of custom primers. |

| Molecular Probes | Facilitates the creation of specific DNA probes for hybridization techniques. |

| Gene Silencing | Used in the synthesis of antisense oligonucleotides and siRNAs. |

Investigations into Enzyme Interactions and Nucleic Acid Binding Dynamics

The ability to incorporate modified nucleosides like N6-Benzoyl-2''-deoxyadenosine into specific sites within an oligonucleotide allows researchers to probe the interactions between nucleic acids and proteins. The benzoyl group, being bulkier than the native amino group, can be used to study how enzymes recognize and bind to their DNA or RNA substrates.

For instance, by placing N6-Benzoyl-2''-deoxyadenosine within a DNA duplex, scientists can investigate the binding and activity of DNA-modifying enzymes such as polymerases, ligases, and restriction enzymes. The presence of the benzoyl group can sterically hinder or alter the binding of these enzymes, providing insights into the specific contacts made between the protein and the DNA bases.

A notable application is in the study of DNA repair mechanisms. Researchers have synthesized oligonucleotides containing N6-substituted deoxyadenosine (B7792050) derivatives to investigate how DNA polymerases bypass bulky adducts on the DNA template. These studies are crucial for understanding how cells cope with DNA damage and maintain genomic integrity.

Furthermore, N6-Benzoyl-2''-deoxyadenosine has been used in studies of adenosine (B11128) deaminases, enzymes that convert adenosine to inosine in RNA. By observing how the benzoylated analog interacts with these enzymes, researchers can gain a better understanding of the substrate specificity and catalytic mechanism of these important enzymes. nih.gov

Applications in the Study of DNA Synthesis and Modification Processes

This compound is instrumental in studies aimed at elucidating the intricate processes of DNA synthesis and modification. Its use as a protected building block allows for the creation of synthetic DNA templates with precisely placed modifications. These modified templates are then used in in vitro assays to study the behavior of DNA polymerases and other enzymes involved in DNA metabolism.

By incorporating N6-Benzoyl-2''-deoxyadenosine into a DNA template, researchers can investigate how the modification affects the efficiency and fidelity of DNA replication. For example, studies have shown that bulky adducts on DNA bases can stall DNA polymerases or cause them to incorporate the wrong nucleotide, leading to mutations.

Moreover, this compound is valuable in the study of DNA methylation, a key epigenetic modification that plays a crucial role in gene regulation. Synthetic oligonucleotides containing N6-Benzoyl-2''-deoxyadenosine can be used as substrates for DNA methyltransferases to study the mechanism of methylation and the effects of different modifications on gene expression. The study of N6-methyladenine (6mA), a naturally occurring DNA modification in some organisms, has been advanced by the ability to synthesize oligonucleotides containing this and other N6-modified adenosines. caymanchem.comnih.gov

| Research Area | Application of this compound |

| DNA Replication | Creation of modified DNA templates to study polymerase fidelity and efficiency. |

| DNA Damage and Repair | Synthesis of DNA with site-specific adducts to investigate repair pathways. |

| Epigenetics | Used in the synthesis of substrates for studying DNA methylation and demethylation. |

Research Frameworks for Antiviral Therapeutic Exploration

Nucleoside analogs are a major class of antiviral drugs. These compounds mimic natural nucleosides and can be incorporated into viral DNA or RNA, where they act as chain terminators, thus inhibiting viral replication. mdpi.com The research framework for developing new antiviral agents often involves the synthesis and screening of a wide variety of modified nucleosides.

While direct antiviral activity of this compound is not widely reported, its derivatives and related N6-substituted deoxyadenosines have been a focus of antiviral research. For example, N6-benzyladenosine and its derivatives have shown antiviral activity against a range of viruses, including human enterovirus 71 (EV71) and flaviviruses like tick-borne encephalitis virus (TBEV). nih.gov

The general strategy involves modifying the N6-position of deoxyadenosine with different chemical groups to enhance antiviral potency and selectivity while minimizing toxicity to host cells. These modifications can influence the compound's ability to be phosphorylated to its active triphosphate form and its interaction with viral polymerases. The synthesis of these analogs often starts with a protected deoxyadenosine, such as N6-Benzoyl-2''-deoxyadenosine, which is then chemically modified.

Role in Preclinical Research for Anticancer Therapeutic Development

Similar to their application in antiviral research, nucleoside analogs are also a cornerstone of cancer chemotherapy. These compounds can interfere with DNA replication and repair in rapidly dividing cancer cells, leading to cell death.

The preclinical development of new anticancer drugs often involves the synthesis of novel nucleoside analogs and their evaluation in cancer cell lines and animal models. N6-Benzoyl-2''-deoxyadenosine serves as a key starting material for the synthesis of various N6-substituted deoxyadenosine derivatives that are then tested for their antiproliferative activity.

For instance, a related compound, N6-Benzoyl-2'-chloro-2'-deoxyadenosine, has been described as a potent anti-cancer agent that thwarts DNA replication and targets key enzymes involved in DNA synthesis and repair. labshake.com It has shown efficacy against leukemia, lung, and pancreatic cancers in preclinical studies. labshake.com Furthermore, N6-benzyladenosine derivatives have been investigated for their anticancer properties, with some compounds showing persistent antiproliferative effects on human colorectal cancer cell lines. mdpi.comnih.gov These studies highlight the importance of the N6-position of deoxyadenosine as a target for modification in the design of new anticancer agents.

| Therapeutic Area | Research Application of N6-Benzoyl-2''-deoxyadenosine and its Derivatives |

| Antiviral Research | Precursor for the synthesis of N6-substituted deoxyadenosine analogs with potential activity against viruses like HIV and flaviviruses. |

| Anticancer Research | Starting material for the development of novel nucleoside analogs with antiproliferative effects against various cancer cell lines. |

Contributions to Understanding Fundamental Cellular Mechanisms

Beyond its direct applications in synthesis and therapeutic exploration, this compound contributes to our understanding of fundamental cellular mechanisms. The ability to create synthetic DNA with specific modifications allows researchers to dissect complex cellular processes with high precision.

For example, by incorporating N6-Benzoyl-2''-deoxyadenosine into DNA, scientists can study the mechanisms of DNA repair pathways. When cells encounter DNA damage, they activate a complex network of repair enzymes. Synthetic DNA substrates containing specific lesions are invaluable tools for studying the activity of these enzymes in vitro and for identifying new proteins involved in DNA repair.

Furthermore, the study of deoxyadenosine analogs has provided insights into cellular metabolism and signaling. For instance, the accumulation of deoxyadenosine and its phosphorylated derivatives can be toxic to certain cell types, particularly lymphocytes. The study of these toxic effects has been important in understanding the biochemical basis of certain immunodeficiency diseases.

The exploration of N6-methyladenine as an epigenetic mark in eukaryotes is another area where synthetic nucleosides are crucial. caymanchem.comnih.gov N6-Benzoyl-2''-deoxyadenosine can be used as a precursor to synthesize DNA probes containing N6-methyladenine, which can then be used to identify and characterize the proteins that "read," "write," and "erase" this epigenetic mark. caymanchem.comnih.gov

Mechanistic Investigations of Biomolecular Interactions Involving N6 Benzoyl 2 Deoxyadenosine Hydrate

Elucidation of Nucleic Acid Binding Mechanisms

The incorporation of modified nucleosides like N6-Benzoyl-2''-deoxyadenosine into DNA can influence its binding properties. The benzoyl group, a bulky aromatic moiety, can alter the way the modified DNA interacts with itself and other nucleic acids. The primary, non-covalent binding mechanisms through which small molecules and modified nucleosides interact with nucleic acids are intercalation, groove binding, and electrostatic interactions.

Intercalation involves the insertion of a planar molecule between the base pairs of a DNA duplex. This mode of binding typically requires a flat, aromatic structure. The benzoyl group of N6-Benzoyl-2''-deoxyadenosine, being aromatic, could potentially intercalate into the DNA helix, causing a distortion of the backbone and an increase in the distance between adjacent base pairs.

Groove binding , on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA double helix. This interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the walls of the groove. The benzoyl group, depending on its orientation, could potentially reside within one of the grooves, thereby influencing the local DNA structure and its recognition by other molecules.

Hydrogen Bonding capabilities are also altered by the N6-benzoyl modification. The benzoyl group replaces a hydrogen bond donor on the adenine (B156593) base, which would normally participate in Watson-Crick base pairing with thymine. While the protected adenosine (B11128) can still form some hydrogen bonds, the stability and geometry of the base pairing are inevitably affected.

Analysis of the Alteration of DNA Duplex Structure

The presence of a bulky adduct like the N6-benzoyl group is expected to induce significant local and potentially global changes in the DNA duplex structure. Such alterations can be investigated using a variety of biophysical and structural biology techniques.

Thermal Stability: The melting temperature (Tm) of a DNA duplex is a measure of its thermal stability. The introduction of a modification can either stabilize or destabilize the duplex. The effect of N6-Benzoyl-2''-deoxyadenosine on the Tm would depend on the nature of its interaction with the DNA. For instance, if the benzoyl group intercalates and participates in favorable stacking interactions, it might increase the Tm. Conversely, if it disrupts base pairing without compensatory favorable interactions, it would likely decrease the Tm. Differential scanning calorimetry (DSC) or UV-Vis spectrophotometry could be used to measure these changes.

While it is known that N6-Benzoyl-2'-deoxyadenosine binds to and alters the structure of DNA duplexes, specific quantitative data from techniques like NMR or melting temperature studies for oligonucleotides containing this modification are not extensively documented in the available literature. broadpharm.com

Table 1: Hypothetical Impact of N6-Benzoyl-2''-deoxyadenosine on DNA Duplex Properties

| Property | Expected Change | Rationale |

| Melting Temperature (Tm) | Decrease | Disruption of Watson-Crick hydrogen bonding. |

| Helical Twist | Localized Perturbation | Steric hindrance from the bulky benzoyl group. |

| Groove Dimensions | Alteration of Minor or Major Groove | Accommodation of the benzoyl moiety. |

| Flexibility | Increased Local Flexibility | Disruption of base stacking interactions. |

This table presents expected trends based on general principles of nucleic acid chemistry. Specific experimental data for N6-Benzoyl-2''-deoxyadenosine Hydrate (B1144303) is required for confirmation.

Characterization of Enzyme Inhibition Mechanisms

Some sources suggest that N6-Benzoyl-2''-deoxyadenosine may possess anti-inflammatory properties through the inhibition of prostaglandin (B15479496) synthesis. broadpharm.com Prostaglandins are synthesized via the cyclooxygenase (COX) pathway, and inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs.

The characterization of enzyme inhibition typically involves kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). These studies measure the rate of the enzymatic reaction at varying substrate and inhibitor concentrations.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

To investigate the inhibition of COX enzymes by N6-Benzoyl-2''-deoxyadenosine Hydrate, one would perform kinetic assays using arachidonic acid as the substrate and measure the production of prostaglandins. Computational docking studies could also be employed to predict the binding mode of the compound to the active site of COX-1 and COX-2. While the inhibition of prostaglandin synthesis has been mentioned, detailed mechanistic and kinetic studies characterizing the specific mode of enzyme inhibition by this compound are not available in the reviewed scientific literature.

Table 2: Illustrative Kinetic Parameters for Enzyme Inhibition

| Inhibitor | Enzyme | Ki (nM) | IC50 (nM) | Mode of Inhibition |

| Compound X | COX-1 | 150 | 300 | Competitive |

| Compound Y | COX-2 | 50 | 100 | Non-competitive |

| This compound | COX-1/COX-2 | Data Not Available | Data Not Available | Mechanism Not Elucidated |

This table provides example data for known COX inhibitors to illustrate the types of parameters determined in such studies.

Stereochemical Analysis of Reaction Pathways and Product Formation

The stereochemistry of N6-Benzoyl-2''-deoxyadenosine can play a crucial role in its interactions and reactions. The deoxyribose sugar contains chiral centers, and the orientation of the benzoyl group can also be of stereochemical importance.

When incorporated into DNA, the stereochemistry of the nucleoside adduct can significantly influence the conformation of the DNA duplex and its recognition by enzymes. nih.gov For instance, different stereoisomers of a DNA adduct can lead to vastly different biological outcomes.

The analysis of reaction pathways involving N6-Benzoyl-2''-deoxyadenosine would involve the use of stereoselective analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to separate and characterize the stereoisomers of reactants and products. Computational modeling can also provide insights into the potential energy surfaces of different stereoisomeric transition states and products.

Specific studies focusing on the stereochemical analysis of reaction pathways and product formation directly involving this compound are not well-documented in the available literature.

Investigation of Cleavage Mechanisms and Hydrolysis Products in Modified Oligonucleotides

N6-Benzoyl-2''-deoxyadenosine is widely used as a protected nucleoside in the solid-phase synthesis of oligonucleotides. The benzoyl group must be removed during the final deprotection step to yield the natural DNA sequence. This cleavage is typically achieved by treatment with a base, most commonly aqueous ammonia (B1221849) or methylamine.

The mechanism of this cleavage involves the nucleophilic attack of the base on the carbonyl carbon of the benzoyl group, leading to the formation of a tetrahedral intermediate, which then collapses to release the free amine on the adenine and benzamide (B126) as a byproduct.

The stability of the N6-benzoyl group under different conditions is a critical factor in oligonucleotide synthesis. Incomplete cleavage can lead to the persistence of the modification in the final product, which can affect its biological activity. Conversely, harsh deprotection conditions can lead to side reactions, such as depurination or strand cleavage.

The hydrolysis products of oligonucleotides containing N6-Benzoyl-2''-deoxyadenosine under various pH and temperature conditions can be analyzed by techniques such as HPLC and Mass Spectrometry to identify the parent oligonucleotide, the fully deprotected oligonucleotide, and any degradation products. While the cleavage of the N6-benzoyl protecting group is a standard procedure, detailed mechanistic studies on the hydrolysis of oligonucleotides containing this modification under a wide range of conditions and the comprehensive characterization of all potential byproducts are not extensively covered in the readily available literature.

Probing Ribonucleic Acid (RNA)-Protein Interactions Utilizing Modified Oligonucleotides

Modified oligonucleotides are valuable tools for studying RNA-protein interactions. By incorporating specific modifications into an RNA sequence, researchers can probe the structural and functional aspects of these interactions.

Oligonucleotides containing N6-Benzoyl-2''-deoxyadenosine could potentially be used as probes in several ways:

Structural Probing: The bulky benzoyl group could act as a steric probe to identify regions of the RNA where there is close contact with a protein. If the binding of a protein is hindered by the presence of the benzoyl group at a specific position, it suggests that this region of the RNA is involved in the interaction.

Cross-linking Studies: While the benzoyl group itself is not a classic photocross-linker, its presence could alter the local conformation of the RNA, potentially influencing the efficiency of cross-linking with nearby protein residues when using other methods.

Fluorescence Labeling: The benzoyl group could potentially be replaced with a fluorescent analog to create a site-specific fluorescent probe for monitoring RNA-protein binding events through techniques like fluorescence polarization or Förster resonance energy transfer (FRET).

The successful application of N6-Benzoyl-2''-deoxyadenosine-modified oligonucleotides as probes for RNA-protein interactions would require careful experimental design and validation. However, the current scientific literature does not provide specific examples or detailed studies where this compound has been utilized for this purpose.

Theoretical and Computational Research Approaches Applied to N6 Benzoyl 2 Deoxyadenosine Hydrate

Molecular Modeling and Dynamics Simulations of the Compound and its Complexes

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements and interactions of atoms and molecules over time. For a modified nucleoside such as N6-Benzoyl-2'-deoxyadenosine Hydrate (B1144303), these simulations are crucial for understanding its structural conformation, flexibility, and interactions when incorporated into a DNA strand or bound to a protein.

A fundamental prerequisite for accurate MD simulations is a well-defined force field, which is a set of parameters that describes the potential energy of the system. Standard force fields like AMBER and CHARMM have parameters for common nucleotides, but modified residues require specific parameterization. nih.govnih.gov The development of these parameters involves calculating bond lengths, bond angles, partial atomic charges, and van der Waals parameters, often using quantum mechanical calculations. nih.govchemrxiv.org This ensures that the modified nucleoside is modeled realistically. For instance, methodologies have been established to derive AMBER-compatible force field parameters for a wide range of modified nucleosides found in RNA and for various therapeutic nucleoside analogues. nih.govchemrxiv.orgresearchgate.netacs.org

A key area of investigation for N6-substituted adenosines is the conformational preference around the glycosidic bond (the syn/anti conformation) and its impact on DNA or RNA structure. Studies on the related compound N6-methyladenosine (m6A) have shown that the N6-methylation can influence the stability of duplexes and the syn/anti equilibrium. nih.gov MD simulations, when coupled with advanced techniques like alchemical free-energy calculations, can be used to refine force field parameters to accurately reproduce experimental data, such as denaturation experiments (melting temperatures). acs.orgsissa.it

For N6-Benzoyl-2'-deoxyadenosine, simulations would be employed to:

Analyze DNA Duplex Stability: Simulate a DNA duplex containing the modified base to observe how the benzoyl group affects the local structure, such as groove width and backbone conformation. nih.gov The bulky group in the major groove could disrupt or alter the binding of proteins that recognize the canonical DNA structure.

Study Protein-Ligand Interactions: If N6-Benzoyl-2'-deoxyadenosine binds to a specific protein target (e.g., a kinase or polymerase), MD simulations can model the binding process, identify key interacting amino acid residues, and estimate the stability of the complex.

| Parameter Type | Description | Significance for N6-Benzoyl-2'-deoxyadenosine |

|---|---|---|

| Bonded Parameters | Includes bond lengths, bond angles, and dihedral angles that define the covalent structure of the molecule. | Crucial for accurately representing the geometry of the benzoyl group and its connection to the adenine (B156593) ring. |

| Partial Atomic Charges | Describes the electrostatic potential of the molecule by assigning a partial charge to each atom. | The benzoyl group significantly alters the charge distribution of the adenine base, affecting hydrogen bonding and electrostatic interactions. acs.org |

| Van der Waals Parameters | Define the short-range repulsive and long-range attractive forces between non-bonded atoms (Lennard-Jones potential). | Essential for modeling the steric bulk of the benzoyl group and its non-covalent interactions with the surrounding environment. |

| Glycosidic Torsion Parameters | Specifically describes the rotational energy profile around the bond connecting the base to the deoxyribose sugar (χ angle). | Determines the energetic favorability of the syn vs. anti conformation, which is critical for proper base pairing within a DNA helix. chemrxiv.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QM) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which govern a molecule's stability, reactivity, and interaction with other molecules.

For N6-Benzoyl-2'-deoxyadenosine Hydrate, QM methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can elucidate how the N6-benzoyl modification impacts the fundamental properties of the adenine base. nih.gov A theoretical study on the simpler N6-methyladenine (m6A) demonstrated that the methyl group alters the binding mechanism and stability of base pairs with thymine, cytosine, adenine, and guanine. nih.gov The study found that the modification changed hydrogen bonding patterns and that the presence of a solvent could significantly reduce the stability of these pairs. nih.gov

Similar QM approaches applied to N6-Benzoyl-2'-deoxyadenosine would be invaluable for:

Predicting Base Pairing Properties: The benzoyl group, being much larger and electronically different from a methyl group, would likely have a more profound effect on Watson-Crick base pairing. QM calculations can quantify the hydrogen bond energies and geometric changes, predicting whether the modification strengthens, weakens, or prevents normal base pairing. nih.gov The N6 position is directly involved in hydrogen bonding with thymine, so substitution at this site can compromise base association. nih.govumich.edu

Analyzing Electronic Properties: QM can be used to calculate the molecular electrostatic potential (MEP), which reveals the electron-rich and electron-poor regions of a molecule. nih.gov The benzoyl group would create a distinct MEP compared to canonical deoxyadenosine (B7792050), which is critical for recognition by enzymes and other proteins. Small structural modifications are known to induce global changes in the MEP. nih.gov

Predicting Chemical Reactivity: The stability of modified nucleosides is crucial for their biological function and use as research tools. QM calculations can be used to determine reaction-free energies for potential decomposition pathways, such as deglycosylation (loss of the sugar) or deamination. researchgate.net This helps predict the compound's shelf-life and metabolic fate.

| Calculated Property | Description | Relevance to N6-Benzoyl-2'-deoxyadenosine |

|---|---|---|

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides the most stable conformation of the molecule, including bond lengths and angles, which serves as a basis for further calculations. |

| Base Pair Binding Energy | The energy released when the modified nucleoside forms a hydrogen-bonded pair with a complementary base (e.g., thymine). | Quantifies the stability of the modified base pair and predicts its effect on DNA duplex integrity. nih.gov |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface of the molecule, showing positive and negative regions. | Highlights how the benzoyl group alters the molecule's interaction profile, which is key for recognition by proteins and other DNA strands. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap between them relates to chemical reactivity and electronic transitions. | Helps predict the molecule's susceptibility to oxidation/reduction and its electronic absorption properties. |

| Reaction Free Energies | The change in Gibbs free energy for a chemical reaction, indicating whether a reaction (e.g., degradation) is spontaneous. | Assesses the chemical stability of the nucleoside against pathways like hydrolysis or deamination. researchgate.net |

Computational Design and Prediction of Novel Nucleoside Analogs

N6-Benzoyl-2'-deoxyadenosine can serve as a lead compound or scaffold in computational drug design. By modifying its structure in silico, researchers can predict novel analogs with potentially improved therapeutic properties, such as higher efficacy, better selectivity, or enhanced bioavailability. mdpi.com

Computational design strategies can be broadly categorized:

Structure-Based Design: If the 3D structure of a biological target (e.g., a viral polymerase or a cancer-related kinase) is known, computational docking can be used to predict how well different analogs of N6-Benzoyl-2'-deoxyadenosine bind to the active site. This allows for the rational design of modifications that improve binding affinity and specificity. For example, a computational docking study of a 1'-cyano substituted nucleoside analog revealed that the cyano group occupied a unique pocket in viral polymerases but not human polymerases, explaining its selective antiviral activity. nih.gov

Ligand-Based Design: When the target's structure is unknown, design can be guided by a set of known active molecules. Techniques like quantitative structure-activity relationship (QSAR) modeling can identify the chemical features that are most important for biological activity. These models can then be used to predict the activity of new, untested analogs. tandfonline.com

De Novo Design and Generative Models: Advanced algorithms can design novel molecules from scratch. De novo design methods can "grow" a molecule within a target's active site or link molecular fragments together to create new chemical entities. tandfonline.com More recently, artificial intelligence and deep learning techniques, such as the Conditional Randomized Transformer (CRT), have been used to generate libraries of novel nucleoside analogs with desirable properties. researchgate.net These generative models can explore vast chemical spaces to propose innovative structures relevant to antiviral or anticancer drug discovery. researchgate.net

The design process often involves creating analogs that overcome the limitations of existing nucleoside drugs, such as bypassing the rate-limiting first phosphorylation step by designing them as "ProTides" that deliver the monophosphate form directly into the cell. nih.gov

| Design Strategy | Methodology | Application to N6-Benzoyl-2'-deoxyadenosine Scaffold |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Uses the 3D structure of the biological target to perform molecular docking and scoring of potential ligands. | Modifying the benzoyl group (e.g., adding substituents) to optimize interactions with a known protein binding pocket. |

| Ligand-Based Drug Design (LBDD) | Relies on the knowledge of other molecules that bind to the target. Involves QSAR, pharmacophore modeling, and shape similarity. | Identifying the key features of the N6-benzoyl group responsible for activity and designing new analogs that retain these features while improving other properties. |

| Fragment-Based Drug Design (FBDD) | Identifies small chemical fragments that bind weakly to the target, then grows or links them to create a more potent lead. | Using the deoxyadenosine part as a core and computationally linking different aromatic fragments to the N6 position to explore alternatives to the benzoyl group. |

| Generative Artificial Intelligence (AI) | Employs deep learning models to generate novel chemical structures based on a learned understanding of chemical rules and desired properties. researchgate.net | Using N6-Benzoyl-2'-deoxyadenosine as a seed or part of a training set to generate entirely new nucleoside analogs with predicted high activity or selectivity. |

Bioinformatic Approaches for Target Identification and Pathway Analysis

If a compound like N6-Benzoyl-2'-deoxyadenosine Hydrate demonstrates biological activity in a phenotypic screen (e.g., it stops cancer cell growth), the next critical step is to identify its molecular target or the pathway it perturbs. Bioinformatic approaches, often called "target fishing" or "in silico target prediction," offer a rapid and cost-effective way to generate hypotheses about a compound's mechanism of action. nih.gov

These methods operate on the principle of chemical similarity: a novel compound is likely to bind to the same targets as known drugs or bioactive molecules that have a similar structure. nih.gov The process typically involves:

Representing the Molecule: The 2D or 3D structure of N6-Benzoyl-2'-deoxyadenosine is used as a query.

Searching Chemogenomic Databases: The query structure is compared against vast databases that link chemical structures to biological targets and bioactivity data. Prominent databases include ChEMBL, which contains millions of bioactivity entries for hundreds of thousands of compounds against thousands of targets. nih.gov

Predicting Targets: Algorithms calculate the similarity between the query molecule and the database compounds. The targets associated with the most similar compounds are then proposed as potential targets for the query molecule.

Several online tools and platforms have been developed for this purpose. SwissTargetPrediction , for example, is a web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures. expasy.org These predictions can help researchers prioritize experimental validation studies and understand potential off-target effects or opportunities for drug repurposing. nih.gov By analyzing the predicted targets, researchers can also perform pathway analysis to see if the targets converge on specific biological processes, providing a broader view of the compound's potential effects.

| Tool/Database | Description | Prediction Methodology |

|---|---|---|

| ChEMBL | A large, manually curated public database of bioactive molecules with drug-like properties, containing compound-target-activity information. nih.gov | Serves as a primary data source for similarity-based target prediction algorithms. |

| SwissTargetPrediction | A web-based tool that predicts the most likely macromolecular targets of a bioactive small molecule. expasy.org | Combines 2D and 3D chemical similarity searches against a library of known active compounds. |

| TargetHunter | An in silico tool that predicts the therapeutic potential of small molecules based on a chemogenomic database. nih.gov | Uses chemical similarity and data mining algorithms to map compounds to potential biological targets. |

| PASS Online | Prediction of Activity Spectra for Substances. Predicts a wide range of biological activities based on the structure of a compound. | Based on a structure-activity relationship analysis of a large training set of known bioactive compounds. nih.gov |

Future Directions and Emerging Research Avenues for N6 Benzoyl 2 Deoxyadenosine Hydrate

Development of Next-Generation Nucleoside Analogs with Enhanced Biological Activities

The core structure of N6-Benzoyl-2'-deoxyadenosine serves as a versatile scaffold for creating next-generation nucleoside analogs with potentially enhanced biological activities. Researchers are actively pursuing modifications to both the sugar moiety and the purine (B94841) base to develop new antiviral and antitumor agents. chemimpex.comnih.gov

One significant approach involves replacing the deoxyribose sugar unit with other cyclic systems, such as a 1,4-dioxane (B91453) moiety. nih.govresearchgate.net This alteration can confer unique conformational properties, which may lead to interesting biological activities. nih.govresearchgate.net Another strategy focuses on modifying the N6-substituent. For example, replacing the benzoyl group with various alkyl or fluorinated benzyl (B1604629) groups has been shown to modulate the antiviral activity of adenosine (B11128) derivatives, sometimes leading to a dramatic improvement in selectivity and a reduction in cytotoxicity. mdpi.comnih.gov The goal of these modifications is to create compounds that can more effectively mimic natural nucleosides to interfere with viral replication or cancer cell proliferation. chemimpex.com

| Analog Class | Structural Modification | Reported Biological Focus | Reference |

|---|---|---|---|

| Dioxane Analogs | Replacement of the deoxyribose sugar with a 1,4-dioxane ring system. | Antiviral and Antitumor Agents | nih.govresearchgate.net |

| N6-Alkyladenosines | Replacement of the N6-benzoyl group with various alkyl chains. | Antiviral (e.g., against enterovirus 71) | researchgate.net |

| Fluorinated N6-Benzyladenosines | Introduction of fluorine atoms to the N6-benzyl ring. | Enhanced Antiviral Selectivity | mdpi.com |

| Double-Headed Nucleosides | Attachment of a second nucleobase to the sugar moiety. | Creation of novel nucleic acid motifs for nanoscale structures. | beilstein-journals.org |

Exploration of Novel Biochemical Pathways and Molecular Targets

Future research is aimed at identifying and characterizing novel biochemical pathways and molecular targets for N6-Benzoyl-2'-deoxyadenosine and its derivatives. Beyond its role as a building block, the compound serves as a valuable tool in molecular biology for studying DNA and RNA processes. chemimpex.com Its ability to be incorporated into nucleic acids allows for the investigation of enzyme activity and nucleic acid metabolism. chemimpex.com

Derivatives of this compound are being investigated for their potential to influence cell signaling pathways, particularly in oncology. chemimpex.com Some nucleoside analogs have demonstrated anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis. broadpharm.com By serving as substrates or inhibitors in various enzymatic assays, these compounds help researchers elucidate enzyme kinetics and mechanisms, which can lead to the discovery of new targets for therapeutic intervention. chemimpex.com For instance, analogs have been designed to target adenosine kinase in pathogens like Toxoplasma gondii, acting as "subversive substrates" that are selectively processed by the parasite's enzyme but not the human equivalent. nih.gov

Integration with Advanced Molecular Biology Technologies for Functional Genomics Research

The integration of N6-Benzoyl-2'-deoxyadenosine hydrate (B1144303) with advanced molecular biology technologies is opening new doors for functional genomics research. As a protected phosphoramidite (B1245037), it is a key component in the solid-phase synthesis of custom oligonucleotides. fishersci.combiosynth.combroadpharm.com These synthetic DNA and RNA strands are fundamental tools for a wide range of applications, including:

Gene Function Studies: Modified oligonucleotides can be used to modulate gene expression, helping to elucidate the function of specific genes.

Gene Therapy: The compound is explored for its potential in gene therapy applications, where modified genetic material could be used for therapeutic interventions. chemimpex.com

Development of Nucleic Acid Motifs: The synthesis of "double-headed" nucleosides, where a second nucleobase is attached to the sugar, allows for the creation of novel nucleic acid structures for use in nanotechnology. beilstein-journals.org

The stability and specific binding properties imparted by the benzoyl group are crucial for the precision required in these advanced applications. chemimpex.com

Potential for Enhanced Diagnostic Tool Development through Nucleic Acid Interaction Modulation

A promising future direction lies in the development of enhanced diagnostic tools by leveraging the ability of N6-Benzoyl-2'-deoxyadenosine analogs to modulate nucleic acid interactions. Certain nucleoside analogs can bind to DNA duplexes and alter their structure. broadpharm.combiosynth.com This structural change can be detected using sensitive analytical techniques like electrophoresis, forming the basis for a diagnostic test. broadpharm.combiosynth.com

This principle is being explored for the diagnosis of bacterial infections, where the analog could be designed to interact specifically with bacterial DNA. broadpharm.combiosynth.com By modifying the structure of the nucleoside, it may be possible to create probes that can detect specific DNA or RNA sequences characteristic of pathogens or disease states with high sensitivity and specificity. This approach offers a novel platform for creating next-generation molecular diagnostic assays.

Synergistic Research with Other Modalities in Biochemical and Drug Discovery Fields

The potential for N6-Benzoyl-2'-deoxyadenosine and its derivatives to act synergistically with other therapeutic agents is a significant area of emerging research. In oncology and virology, combination therapies are often more effective than single-agent treatments. Research into related nucleoside analogs has shown that their efficacy can be dramatically increased when co-administered with other compounds, such as enzyme inhibitors. nih.gov

For example, the therapeutic effect of a deoxyadenosine (B7792050) analog was significantly enhanced when combined with an adenosine deaminase inhibitor. nih.gov The inhibitor blocked the metabolic breakdown of the active compound, leading to a much greater accumulation of the toxic agent within the tumor cells. nih.gov This concept can be applied to derivatives of N6-Benzoyl-2'-deoxyadenosine, where synergistic research could identify combinations that enhance therapeutic efficacy, overcome drug resistance, or reduce required dosages, thereby minimizing side effects. This avenue is critical for translating the biochemical potential of these compounds into viable drug discovery programs. chemimpex.com

Q & A

Q. What is the role of N6-Benzoyl-2'-deoxyadenosine hydrate in oligonucleotide synthesis?

N6-Benzoyl-2'-deoxyadenosine hydrate is a critical phosphoramidite reagent in solid-phase oligonucleotide synthesis. The benzoyl group protects the exocyclic amine of the adenine base during synthesis, preventing unintended side reactions. After chain assembly, the benzoyl group is removed via alkaline treatment (e.g., ammonium hydroxide), ensuring high-fidelity DNA strand formation. This compound is integral to automated DNA synthesizers, enabling site-specific modifications in antisense oligonucleotides and primers .

Q. How does the benzoyl modification affect the stability and solubility of deoxyadenosine derivatives?

The N6-benzoyl group enhances stability by shielding the adenine base from nucleophilic attack and enzymatic degradation. It also increases lipophilicity, improving solubility in organic solvents (e.g., acetonitrile) required for phosphoramidite chemistry. This modification is essential for maintaining reagent integrity during prolonged storage and iterative coupling steps in oligonucleotide synthesis .

Q. What analytical methods are used to verify the purity and structure of N6-Benzoyl-2'-deoxyadenosine hydrate?

Key methods include:

- HPLC : To assess purity (>95% in most commercial grades) .

- Mass Spectrometry (MS) : Confirms molecular weight (anhydrous: 355.35 g/mol; hydrate: ~373.35 g/mol with variable H₂O stoichiometry) .

- NMR Spectroscopy : Validates the benzoyl group’s presence and sugar moiety configuration (e.g., ¹H/¹³C NMR for structural elucidation) .

Advanced Research Questions

Q. How can synthesis protocols be optimized to minimize by-products like N-Branched oligonucleotides?

By-products arise from incomplete coupling or depurination. Optimization strategies include:

- Controlled coupling efficiency : Use fresh phosphoramidites and activators (e.g., 1H-tetrazole) to ensure >99% stepwise yield.

- Deprotection conditions : Limit exposure to acidic conditions (e.g., 3% trichloroacetic acid) to reduce depurination.

- Quality control : Monitor synthesis intermediates via LC-MS to identify truncated sequences or side products .

Q. What is the mechanistic basis for its antiviral activity against HIV-1?

N6-Benzoyl-2'-deoxyadenosine inhibits HIV-1 reverse transcriptase (RT) by competing with natural dATP for incorporation into viral DNA. The benzoyl group sterically hinders RT’s active site, reducing replication efficiency (IC₅₀ ≈ 5 µM). This mechanism is validated through in vitro enzyme assays and viral load reduction studies in infected T-cell lines .

Q. How does the hydrate form influence crystallization and stability during storage?

The hydrate form enhances stability by forming hydrogen bonds with water molecules, reducing hygroscopicity. However, desolvation can occur under desiccation or elevated temperatures, leading to pseudopolymorphic transitions. Storage at 4°C in sealed containers with desiccants is recommended. X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) are used to monitor hydration state changes .

Q. What strategies are employed to study its synergistic effects with chemotherapeutics like doxorubicin?

In breast cancer models, co-administration with doxorubicin enhances apoptosis by 30–40% compared to monotherapy. Methodologies include:

Q. How do researchers address discrepancies in reported CAS numbers and molecular weights?

The anhydrous form (CAS 4546-72-9; MW 355.35 g/mol) and hydrate (CAS 206752-42-3; MW ~373.35 g/mol) are often confused. Characterization via thermogravimetric analysis (TGA) and Karl Fischer titration distinguishes hydration states. Researchers must verify CAS numbers against supplier Certificates of Analysis (CoA) to avoid experimental errors .

Methodological Recommendations

- Handling Hydrates : Store at 4°C in amber vials to prevent photodegradation and desolvation.

- Synthesis Validation : Use orthogonal protection (e.g., 5′-O-dimethoxytrityl groups) for regioselective benzoylation .

- Biological Assays : Include negative controls (unmodified deoxyadenosine) to isolate benzoyl-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.